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Compound of Interest

Compound Name: 3,3-Dimethyl-1-pentyne

Cat. No.: B1607477

3,3-Dimethyl-1-pentyne, also known as tert-butyl ethyl acetylene, is a terminal alkyne
distinguished by the presence of a quaternary carbon atom adjacent to the triple bond. This
structural feature, a neopentyl-like group, imparts significant steric hindrance, which profoundly
influences its reactivity and makes it a valuable building block in organic synthesis. Unlike
simpler terminal alkynes, the bulky tert-butyl group can direct reaction pathways, enhance
selectivity, and improve the stability of certain intermediates and final products. This guide
provides a comprehensive technical overview of its properties, spectral characteristics,
synthesis, and reactivity, offering field-proven insights for its effective application in research
and development.

Physicochemical and Computed Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use
in experimental design, particularly for reaction setup, purification, and safety considerations.
The properties of 3,3-Dimethyl-1-pentyne are summarized below.
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Property Value Unit Source
CAS Number 918-82-1 [1112]
Molecular Formula C7Ha12 [11[2]
Molecular Weight 96.17 g/mol [1][3]
Boiling Point 70-72 °C [1114]
Melting Point -88.73 (estimate) °C [1][4]
Density 0.703-0.751 g/cm3 [1114]
Refractive Index

(/D) 1.3908 - 1.418 [1][4]
Vapor Pressure 132 mmHg at 25°C [1]
LogP (Octanol/Water) 2.056 - 2.76 [3114]
SMILES C#CC(C)(C)CC [3][5]
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Spectroscopic Sighature: A Guide to

Characterization

Accurate characterization is critical for confirming the identity and purity of 3,3-Dimethyl-1-

pentyne. Its unique structure gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The expected

signals in *H and 3C NMR are highly predictable.

e 1H NMR Analysis: The proton spectrum is relatively simple and diagnostic. The terminal

alkyne proton (=C-H) is expected to appear as a singlet around & 1.9-2.1 ppm. The ethyl

group will present as a quartet (CHz2) around & 1.5 ppm coupled to a triplet (CHs) around &
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1.0 ppm. The two equivalent methyl groups attached to the quaternary carbon will appear as

a sharp singlet integrating to six protons around 6 1.1 ppm.

e 13C NMR Analysis: The carbon spectrum is equally informative. The two sp-hybridized

carbons of the alkyne are characteristic, with the terminal carbon (C-H) appearing around &

68-72 ppm and the internal quaternary-adjacent carbon (C=C) appearing further downfield

around 6 88-92 ppm. The quaternary carbon itself will be found near & 28-32 ppm. The

remaining ethyl and methyl carbons will appear in the aliphatic region.

Table 2: Predicted NMR Spectral Data

Predicted Chemical Shift

Nucleus Multiplicity / Notes
(6, ppm)

1H NMR

=C-H ~1.9-21 s (1H)

-C(CHs3)2- ~1.1 s (6H)

-CH2-CHs ~1.5 g (2H)

-CH2-CHs ~1.0 t (3H)

13C NMR

=C-H ~68 - 72 Terminal alkyne carbon

-C= ~88 - 92 Internal alkyne carbon

-C(CHs)2- ~28 - 32 Quaternary carbon

-CH2-CHs ~35-39 Methylene carbon

-(CHs3)2- ~26 - 30 Gem-dimethyl carbons

| -CH2-CHs | ~8 - 12 | Terminal methyl carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for rapidly confirming the presence of the key alkyne functional

group.
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o =C-H Stretch: A sharp, strong absorption band appearing in the range of 3300-3320 cm~1.
The presence of this peak is a definitive indicator of a terminal alkyne.

e C=C Stretch: A weaker absorption band located between 2100-2140 cm™2. Its intensity is
often diminished in symmetrically substituted alkynes, but it is typically observable in terminal
alkynes like this one.

o C-H Bends/Stretches: Strong absorptions below 3000 cm~1 corresponding to the sp3 C-H
bonds of the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern,
which can corroborate the proposed structure.

e Molecular lon (M*): The molecular ion peak will appear at m/z = 96.

o Key Fragmentation: Due to the quaternary center, a prominent fragmentation pathway is the
loss of an ethyl group ([M-29]%), leading to a stable tert-butyl-containing cation at m/z = 67.
Another significant peak may arise from the loss of a methyl group ([M-15]*) at m/z = 81.

Synthesis and Purification Workflow

While commercially available, understanding the synthesis of 3,3-Dimethyl-1-pentyne is
instructive for appreciating its chemical lineage and potential impurities. A common and reliable
laboratory-scale synthesis involves the reaction of an appropriate Grignard reagent with a
protected propargyl species or direct alkynylation. A plausible route starts from 3,3-dimethyl-2-
pentanone.
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Caption: A potential synthetic workflow for 3,3-Dimethyl-1-pentyne.
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Experimental Protocol: Synthesis via
Dehydrohalogenation

This protocol is a representative example based on established transformations of ketones to
terminal alkynes.

e Chlorination: To a cooled (0 °C) solution of 3,3-dimethyl-2-pentanone (1.0 eq) in a suitable
inert solvent (e.g., CH2Clz2), slowly add phosphorus pentachloride (PCls, 1.1 eq) in portions.
The reaction is exothermic and should be carefully controlled. Allow the mixture to warm to
room temperature and stir for 12-18 hours until TLC/GC-MS analysis indicates complete
conversion to the gem-dichloride intermediate.

o Reaction Quench: Carefully pour the reaction mixture over crushed ice and allow it to warm,
ensuring the decomposition of any remaining PCls. Separate the organic layer, wash with
saturated NaHCOs solution and brine, then dry over anhydrous MgSOa.

¢ Solvent Removal: Remove the solvent under reduced pressure. The crude 2,2-dichloro-3,3-
dimethylpentane should be used immediately in the next step without further purification.

o Elimination: In a separate flask equipped with a mechanical stirrer and a distillation head,
prepare a slurry of sodium amide (NaNHz, 3.0 eq) in high-boiling mineral oil. Heat the
mixture to 160-170 °C.

» Addition & Distillation: Add the crude dichloride dropwise to the hot NaNH:z slurry. The
product, 3,3-dimethyl-1-pentyne, will form and distill out of the reaction mixture as it is
formed due to its low boiling point (70-72 °C). Collect the distillate in a cooled receiving flask.

» Final Purification: The collected distillate can be further purified by fractional distillation to
yield the final product with high purity.

Causality Insight: The use of a strong base like sodium amide is essential to effect the double
dehydrohalogenation. Performing the reaction in a high-boiling solvent and distilling the product
as it forms (a Favorskii-type reaction) is a classic strategy to drive the equilibrium toward the
desired alkyne and minimize side reactions.

Reactivity and Key Synthetic Applications
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The synthetic utility of 3,3-Dimethyl-1-pentyne stems from the reactivity of its terminal alkyne
C-H bond and the carbon-carbon triple bond. The adjacent bulky group provides a unique steric
environment that can be exploited for selective transformations.

Terminal Acetylide
(Nucleophile)

1. Strong Base (n-BuLi)
2. Electrophile (E*)

R-X, Pd(0), Cu(l) Aryl/Vinyl Alkyne

H20, H2S04, HgSO4

\

R-N3, Cu(l) [3,3-Dimethyl-2-pentanone]

(CuAAC Click' Reaction) (Markovnikov Hydration)
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Caption: Key reaction pathways of 3,3-Dimethyl-1-pentyne.

o Acetylide Formation and Nucleophilic Attack: The terminal proton is weakly acidic (pKa = 25)
and can be readily removed by strong bases like n-butyllithium or sodium amide to generate
a potent carbon nucleophile.[6] This acetylide can then react with a wide range of
electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon
bonds.

e Sonogashira Coupling: This is one of the most powerful applications for this reagent. In a
reaction catalyzed by palladium and copper salts, 3,3-Dimethyl-1-pentyne couples
efficiently with aryl or vinyl halides.[6] This reaction is a cornerstone of modern medicinal
chemistry and materials science for constructing complex molecular architectures, such as
those seen in the synthesis of the "NanoPutian" molecular figures.[7]

o Hydration: The triple bond can be hydrated to form a ketone. Standard Markovnikov
hydration using aqueous acid and a mercury catalyst will yield 3,3-dimethyl-2-pentanone.

e Click Chemistry: As a terminal alkyne, it is a suitable partner in the Copper(l)-Catalyzed
Azide-Alkyne Cycloaddition (CUAAC) reaction. This highly efficient and specific "click"
reaction joins the alkyne with an organic azide to form a stable 1,4-disubstituted 1,2,3-
triazole ring, a common and important scaffold in drug discovery.[8]

Safety, Handling, and Storage

Proper handling of 3,3-Dimethyl-1-pentyne is essential due to its hazardous properties.

e GHS Hazards: The compound is classified as a highly flammable liquid and vapor (H225).[2]
It may be fatal if swallowed and enters airways (H304) and causes skin and serious eye
irritation (H315, H319).[2] It may also cause respiratory irritation (H335).[2]

o Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume
hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety
goggles, and a flame-retardant lab coat.

e Handling: Use non-sparking tools and ground all equipment to prevent static discharge,
which could ignite the vapors.[9][10] Avoid breathing vapors.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated
for flammable liquids.[9][11] Keep away from heat, sparks, open flames, and strong oxidizing
agents.

Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1607477?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

